molecular formula C19H22Cl2FN3 B5593347 N-(2-chloro-6-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine hydrochloride

N-(2-chloro-6-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine hydrochloride

Cat. No.: B5593347
M. Wt: 382.3 g/mol
InChI Key: QGUVMFREAXCILL-BWLGBDCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-6-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine hydrochloride is a useful research compound. Its molecular formula is C19H22Cl2FN3 and its molecular weight is 382.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.1174813 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Polymorphic Studies

One notable application is in the field of structural and polymorphic studies, as seen in the research on lomeridine dihydrochloride polymorphs. Two polymorphs of this compound, which shares structural similarities with N-(2-chloro-6-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine hydrochloride, were prepared and characterized using X-ray powder diffractometry, infrared spectroscopy, thermal analysis, and moisture absorption equilibrium. This study highlights the significance of understanding polymorphic forms for pharmaceutical applications, as different polymorphs can have varying stability, solubility, and bioavailability (Hiramatsu et al., 1996).

Synthesis and Crystal Structures

Another application involves the synthesis and crystal structure analysis of related compounds. For instance, the synthesis of highly biologically active 3-piperazine-bisbenzoxaborole and its fluorine analog was described, showcasing the utility of such compounds in developing new chemical entities with potential biological activities (Adamczyk-Woźniak et al., 2013).

Biological Activity and Drug Development

The compound's analogs have been investigated for various biological activities, leading to potential applications in drug development. For example, new antifungal triazole alcohols containing N-(halobenzyl)piperazine carbodithioate moiety were synthesized and showed potent activity against different Candida species, indicating the potential for developing new antifungal agents (Mahmoudi et al., 2019).

Properties

IUPAC Name

(Z)-1-(2-chloro-6-fluorophenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3.ClH/c1-15-5-7-16(8-6-15)14-23-9-11-24(12-10-23)22-13-17-18(20)3-2-4-19(17)21;/h2-8,13H,9-12,14H2,1H3;1H/b22-13-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUVMFREAXCILL-BWLGBDCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=C(C=CC=C3Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=C(C=CC=C3Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.